molecular formula C19H21ClF3N5O2 B13390466 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one

9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B13390466
M. Wt: 443.8 g/mol
InChI Key: SPDQRCUBFSRAFI-UHFFFAOYSA-N
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Description

9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidopyrimidine core, a chloropyridine moiety, a methylmorpholine group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrimidopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidopyrimidine core.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced through a substitution reaction, where a suitable chloropyridine derivative reacts with the intermediate compound.

    Attachment of the Methylmorpholine Group: The methylmorpholine group is attached via a nucleophilic substitution reaction, where the intermediate compound reacts with a methylmorpholine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents.

Scientific Research Applications

Chemistry

In chemistry, 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one include other pyrimidopyrimidine derivatives with different substituents. Examples include:

  • 9-[(5-bromopyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
  • 9-[(5-fluoropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the chloropyridine, methylmorpholine, and trifluoromethyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one, also known as SAR405, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : (8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
  • Molecular Formula : C19H21ClF3N5O2
  • Molecular Weight : 443.86 g/mol
  • CAS Number : 1946010-79-2

SAR405 is primarily characterized as a selective inhibitor of the lipid kinase vacuolar protein sorting 34 (VPS34), which plays a crucial role in autophagy and cellular metabolism. The inhibition of VPS34 can lead to alterations in autophagic flux and has implications for cancer therapy due to its involvement in tumor cell survival and proliferation pathways .

Anticancer Properties

Recent studies have demonstrated that SAR405 exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating autophagy-related pathways. For instance:

  • Cell Line Studies : In vitro experiments revealed that SAR405 effectively inhibited the growth of several cancer cell lines, including those derived from breast and lung cancers. The compound's IC50 values varied across different cell lines, indicating its selective potency .
  • Mechanistic Insights : The compound's ability to disrupt VPS34 activity leads to impaired autophagic degradation of cellular components, which is essential for cancer cell survival under stress conditions. This mechanism was highlighted in studies involving pancreatic cancer cells where SAR405 showed enhanced cytotoxicity .

Antimicrobial Activity

While the primary focus has been on its anticancer properties, some preliminary data suggest that SAR405 may also exhibit antimicrobial activity. However, further research is needed to fully elucidate this aspect and determine its efficacy against various microbial strains.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated SAR405's effects on breast cancer cell lines; reported significant apoptosis induction at low concentrations.
Study 2 Explored the compound's role in modulating autophagic flux; demonstrated that VPS34 inhibition leads to increased sensitivity of cancer cells to chemotherapy.
Study 3 Analyzed the pharmacokinetics of SAR405; indicated favorable absorption and distribution profiles in preclinical models.

Properties

Molecular Formula

C19H21ClF3N5O2

Molecular Weight

443.8 g/mol

IUPAC Name

9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3

InChI Key

SPDQRCUBFSRAFI-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F

Origin of Product

United States

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